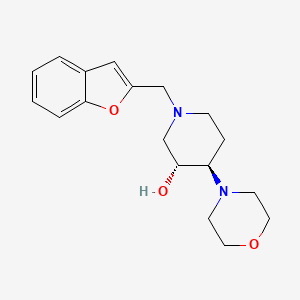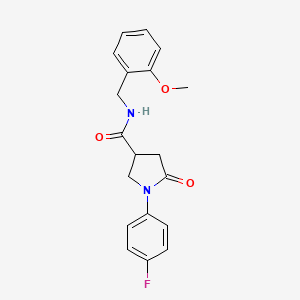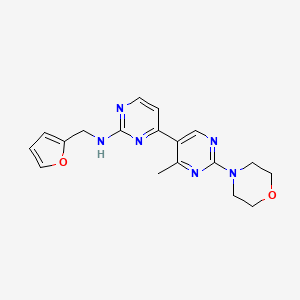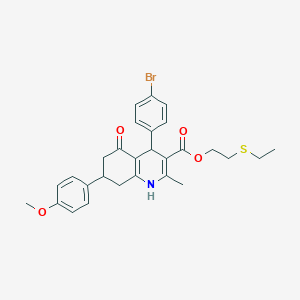
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as BPMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. Its unique structure and mechanism of action have made it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol acts as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This unique mechanism of action allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol also increases dopamine release in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, decrease the likelihood of relapse, and increase dopamine release in the brain. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its unique mechanism of action, which allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. However, one of the limitations of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its relatively low potency compared to other opioid receptor modulators.
Orientations Futures
There are a number of future directions for research on (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area of interest is in the development of more potent analogs with improved therapeutic potential. Another area of research is in the investigation of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of 1-benzofuran-2-carboxylic acid with morpholine and piperidine. The resulting intermediate is then reduced with a chiral reducing agent to yield the final product, (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol.
Applications De Recherche Scientifique
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of opioid addiction. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to reduce the rewarding effects of opioids and decrease the likelihood of relapse in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-13-19(6-5-16(17)20-7-9-22-10-8-20)12-15-11-14-3-1-2-4-18(14)23-15/h1-4,11,16-17,21H,5-10,12-13H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUYWLEUXGPHH-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)

![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)
